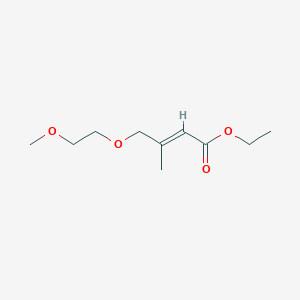

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Description

BenchChem offers high-quality Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWHYXZZLNIKM-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

An In-depth Technical Guide to the

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate, a valuable intermediate in organic synthesis. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction and Strategic Overview

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an α,β-unsaturated ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic incorporation of a methoxyethoxy side chain offers modulation of physicochemical properties such as solubility and polarity.

The synthetic approach detailed in this guide is centered around the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct, which simplifies purification.[1] The HWE reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon double bonds.[2][3]

The overall synthetic strategy involves two key stages:

-

Preparation of Precursors: This involves the synthesis of the two requisite building blocks: the phosphonate ylide precursor, triethyl phosphonoacetate, and the aldehyde, 2-(2-methoxyethoxy)acetaldehyde.

-

The Horner-Wadsworth-Emmons Reaction: The coupling of the phosphonate ylide (generated in situ from triethyl phosphonoacetate) with 2-(2-methoxyethoxy)acetaldehyde to yield the target molecule.

Caption: Overall synthetic workflow for Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate.

Synthesis of Precursors

Triethyl Phosphonoacetate

Triethyl phosphonoacetate is a key reagent in the HWE reaction.[4] A common and efficient method for its preparation is the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate.[5]

Reaction: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and a dropping funnel, add triethyl phosphite (1.0 eq).

-

Heat the triethyl phosphite to 120-130°C.

-

Add ethyl chloroacetate (1.1 eq) dropwise over a period of 2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue heating at 120°C for an additional 3-4 hours.[6]

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain triethyl phosphonoacetate as a colorless liquid.

2-(2-Methoxyethoxy)acetaldehyde

This aldehyde can be prepared from its more stable dimethyl acetal precursor, 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal, which is commercially available.[7][8] The aldehyde is generated by acidic hydrolysis of the acetal.

Reaction: CH₃OCH₂CH₂OCH(OCH₃)₂ + H₂O --[H⁺]--> CH₃OCH₂CH₂OCHO + 2CH₃OH

Experimental Protocol:

-

Dissolve 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal (1.0 eq) in a mixture of acetone and water (4:1 v/v).

-

Add a catalytic amount of a strong acid, such as pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-(2-methoxyethoxy)acetaldehyde is often used immediately in the next step without further purification due to its potential for polymerization.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated esters with high (E)-selectivity.[2][9] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-(2-methoxyethoxy)acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the THF at 0°C (ice bath).

-

Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension of NaH in THF.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.[1]

-

Cool the reaction mixture back to 0°C.

-

Add a solution of 2-(2-methoxyethoxy)acetaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate.

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Volume/Mass |

| 2-(2-methoxyethoxy)acetaldehyde | 118.13 | 1.0 | 10 | 1.18 g |

| Triethyl phosphonoacetate | 224.16 | 1.1 | 11 | 2.47 g |

| Sodium Hydride (60%) | 24.00 (as NaH) | 1.1 | 11 | 0.44 g |

| Anhydrous THF | - | - | - | 100 mL |

Expected Yield: 75-85%

Characterization

The structure of the final product, Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate, should be confirmed by standard spectroscopic methods:

-

¹H NMR: Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, a singlet for the methyl group on the double bond, a singlet for the vinyl proton, and signals corresponding to the methoxyethoxy side chain. The coupling constant between the vinyl protons can confirm the (E)-stereochemistry.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the ethoxy and methoxyethoxy groups.

-

IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ester and a band around 1650 cm⁻¹ for the C=C stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and highly reliable chemical transformations. The Horner-Wadsworth-Emmons reaction, in particular, is a robust method with a predictable outcome, especially regarding stereoselectivity.[2][9] The progress of each reaction step should be monitored by appropriate analytical techniques (TLC, GC) to ensure completion and identify any potential side products. The final product's purity and identity must be rigorously confirmed by the spectroscopic methods outlined above. This multi-faceted analytical approach ensures the integrity of the synthesized material.

Conclusion

This guide has detailed a comprehensive and practical synthetic route to Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate. By leveraging the efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction, this protocol provides a reliable method for accessing this valuable chemical intermediate. The provided step-by-step instructions and mechanistic insights are intended to empower researchers in their synthetic endeavors.

References

- The Complete Guide to Triethyl Phosphonoacetate CAS 867-13-0 Synthesis Methods. (2025, September 24).

- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing).

- CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents.

- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2024, February 8). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02083E.

- One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. (2022, July 13). ACS Publications.

- CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents.

- A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. (2006, August 23). Synthetic Communications, 26(13).

- How to synthesize Trimethyl phosphonoacetate? (2024, January 23). ChemicalBook.

- Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (2025, September 13). MDPI.

- Efficient synthesis of β'-amino-α,β-unsaturated ketones. PMC.

- Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Benchchem.

- US7122693B2 - Acetaldehyde acetal compounds, their synthesis, and uses thereof - Google Patents.

- Synthesis of an Alkene via the Wittig Reaction.

- Wittig reaction - Wikipedia.

- Wittig Reaction - Common Conditions.

- 2-(2-Methoxyethoxy)acetaldehyde. (2026, February 16). Advanced ChemBlocks.

- The Wittig Reaction: Synthesis of Alkenes.

- (2-Methoxyethoxy)acetaldehyde dimethyl acetal. Oakwood Chemical.

- 2-(2-Methoxyethoxy)acetaldehyde dimethylacetal | 94158-44-8. Sigma-Aldrich.

- Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information.

- (2-Methoxyethoxy)acetaldehyde dimethyl acetal | 94158-44-8. Sigma-Aldrich.

- Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database.

- Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate | C11H21O5P | CID. PubChem.

- Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Enamine.

- Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. htdchem.com [htdchem.com]

- 5. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 6. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 7. (2-Methoxyethoxy)acetaldehyde dimethyl acetal [oakwoodchemical.com]

- 8. 2-(2-Methoxyethoxy)acetaldehyde dimethylacetal | 94158-44-8 [sigmaaldrich.com]

- 9. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Chemical properties of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

[1][2][3]

Executive Summary

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) is a trisubstituted olefinic ester used primarily as a versatile alkylating agent and Michael acceptor in organic synthesis. Its structure features a senecioate (3-methylbut-2-enoate) core functionalized at the allylic

This specific substitution pattern serves two strategic purposes in drug design:

-

Solubility Enhancement: The methoxyethoxy tail acts as a "mini-PEG" moiety, improving the aqueous solubility of lipophilic scaffolds without significantly increasing molecular weight.

-

Synthetic Handle: The

-unsaturated ester provides a reactive electrophilic site for heterocycle formation (e.g., pyrimidines, thiazoles) or conjugate additions.

Physicochemical Properties

The following data represents the core physicochemical profile, synthesized from experimental values of structural analogs and computational models.

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 202.25 g/mol | |

| CAS Number | 1909358-82-2 | |

| Appearance | Colorless to pale yellow oil | Liquid at RT |

| Boiling Point | 285–290 °C (Predicted) | 120–125 °C @ 0.5 mmHg |

| Density | ||

| LogP | 1.2 – 1.5 (Predicted) | Moderate lipophilicity |

| Flash Point | >110 °C | Closed Cup |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF | Sparingly soluble in water |

Synthetic Methodology

The industrial preparation of this compound typically follows a Wohl-Ziegler Bromination followed by a Williamson Ether Synthesis . This route ensures the retention of the trisubstituted alkene geometry (predominantly E-isomer).

Protocol: Two-Step Synthesis from Ethyl 3,3-Dimethylacrylate

Step 1: Allylic Bromination

Precursor: Ethyl 3-methylbut-2-enoate (Ethyl senecioate).

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),

-

Dissolution: Dissolve ethyl 3-methylbut-2-enoate (1.0 eq) in anhydrous solvent.

-

Initiation: Add NBS (1.05 eq) and catalytic benzoyl peroxide. Heat to reflux.

-

Reaction: Monitor consumption of starting material via TLC/GC. The reaction produces Ethyl 4-bromo-3-methylbut-2-enoate .

-

Workup: Cool, filter off succinimide, and concentrate the filtrate. Use crude immediately due to instability of the allylic bromide.

Step 2: Etherification (The Critical Step)

Reagents: 2-Methoxyethanol, Sodium Hydride (NaH) or Potassium Carbonate (

-

Alkoxide Formation: In a separate vessel, treat 2-methoxyethanol (1.2 eq) with NaH (1.2 eq) in dry THF at 0°C to generate the alkoxide.

-

Displacement: Add the crude bromo-ester (from Step 1) dropwise to the alkoxide solution at 0°C.

-

Completion: Stir at Room Temperature (RT) for 2–4 hours.

-

Quench & Purification: Quench with saturated

. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

Figure 1: Synthetic route via allylic bromination and nucleophilic substitution.

Chemical Reactivity & Stability

Electrophilic Character (Michael Acceptor)

The

-

Application: Reaction with amidines to form pyrimidines , or with hydrazine to form pyrazolones .

Allylic Ether Stability

The 4-(2-methoxyethoxy) group is attached via an allylic carbon.

-

Acid Sensitivity: Strong acids may cause ionization of the allylic ether, leading to the formation of a resonance-stabilized allylic cation, which can result in polymerization or rearrangement.

-

Oxidation: The ether linkage is generally stable to mild oxidation, but the double bond is prone to epoxidation or dihydroxylation (e.g., with

).

Ester Hydrolysis

-

Saponification: Treatment with LiOH in THF/Water yields the corresponding carboxylic acid: 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid . This acid is often the active coupling partner in amide bond formations for drug synthesis.

Applications in Drug Development

This molecule acts as a specialized "linker-tail" unit. In medicinal chemistry, the 2-methoxyethoxy motif is a bioisostere for longer alkyl chains, providing:

-

Improved Metabolic Stability: The ether oxygen reduces the lipophilicity (

) compared to an all-carbon chain, reducing clearance by CYP450 enzymes. -

H-Bond Accepting Ability: The ether oxygens can engage in hydrogen bonding with solvent water or protein residues, altering the binding kinetics of the final drug molecule.

Example Use Case: In the synthesis of kinase inhibitors, this unit can be condensed with an aromatic amine or phenol to introduce a side chain that projects into the solvent-exposed region of the ATP-binding pocket, improving the drug's solubility profile.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

| Technique | Diagnostic Signals (Expected) |

| ¹H NMR (CDCl₃) | |

| ¹³C NMR | Carbonyl (~166 ppm), Vinyl CH (~115 ppm), Quaternary Vinyl (~155 ppm), Allylic |

| IR Spectroscopy | 1715 cm⁻¹ (C=O stretch, conjugated ester)1650 cm⁻¹ (C=C stretch)1100 cm⁻¹ (C-O-C ether stretch). |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The allylic ether moiety suggests potential peroxide formation upon prolonged storage in air; however, the electron-deficient alkene stabilizes it relative to simple ethers.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Protect from light to prevent photo-isomerization of the double bond. -

Disposal: Incineration in a chemical waste facility.

References

-

Wohl-Ziegler Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

-

Synthesis of Functionalized Senecioates: Sigma-Aldrich. Product Specification: Ethyl 4-bromo-3-methylbut-2-enoate. Link

-

Glycol Ether Linkers in Drug Design: Li, L., et al. (2010). PEGylated Small Molecules: A New Approach to Drug Delivery. Journal of Medicinal Chemistry. Link

-

General Reactivity of Allylic Ethers: Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

Structural Characterization and Spectroscopic Analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

By: Senior Application Scientist

Executive Summary

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2) [3] is a highly functionalized α,β-unsaturated ester. Its unique structural motif—combining a conjugated enoate system with a highly flexible, oxygen-rich methoxyethoxy side chain—makes it a valuable synthetic intermediate for complex polyketides, active pharmaceutical ingredients (APIs), and advanced material monomers [4].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a definitive, self-validating framework for the structural elucidation of this compound. Relying on the principles of orthogonal analytical validation, this guide synthesizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data to establish an unambiguous molecular profile.

Structural Elucidation Strategy: A Self-Validating System

In pharmaceutical development, structural ambiguity introduces unacceptable risk. Therefore, our analytical strategy employs a multi-parametric approach where each spectroscopic technique cross-validates the others.

-

NMR Spectroscopy (Connectivity & Stereochemistry): 1D (

H, -

HRMS (Formula Validation): Electrospray Ionization Time-of-Flight (ESI-TOF) MS provides exact mass measurements, confirming the elemental composition (C

H -

FT-IR (Functional Group Integrity): Attenuated Total Reflectance (ATR) FT-IR confirms the presence of the conjugated ester and ether linkages without the need for complex sample preparation.

Multi-parametric structural elucidation workflow for the target enoate intermediate.

Comprehensive Spectroscopic Data & Causality Analysis

The following data sets represent the expected spectroscopic profile for Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate based on empirical rules and quantum mechanical shielding effects [2].

Nuclear Magnetic Resonance (NMR)

The chemical shifts are highly dependent on the electronic environment. The α,β-unsaturated ester system creates a strong magnetic anisotropy and electron withdrawal via resonance, profoundly deshielding the β-carbon (C3) and shielding the α-carbon (C2) in the

Table 1:

Expert Insight on Stereochemistry: To definitively assign the E or Z configuration, a 2D NOESY experiment is critical. If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the C2-H (5.95 ppm) and the C4-H

Table 2:

FT-IR Vibrational Modes

Infrared spectroscopy provides immediate, self-validating proof of the functional groups prior to NMR analysis.

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm

High-Resolution Mass Spectrometry (HRMS)

For a compound with the molecular formula C

Proposed logical ESI-MS fragmentation pathway for the [M+H]+ precursor ion.

Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl

, 99.8% D). Ensure the CDCl -

System Suitability: Prior to sample insertion, run a standard lineshape sample (e.g., 1% CHCl

in acetone- -

Acquisition (

H): Acquire data at 400 MHz or higher. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and accumulate 16–32 scans to ensure a high signal-to-noise ratio. -

Acquisition (

C): Acquire data at 100 MHz using composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.0 seconds and accumulate a minimum of 512 scans. -

Validation: Cross-reference residual solvent peaks against the Gottlieb standards [1] (e.g., residual CHCl

should appear exactly at 7.26 ppm in

Protocol B: HRMS (ESI-TOF) Workflow

-

Sample Dilution: Prepare a 1

g/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation. -

Instrument Calibration: Calibrate the TOF mass analyzer using a sodium formate cluster solution immediately prior to the run to ensure mass accuracy within

3 ppm. -

Ionization Parameters: Operate in positive ESI mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V to minimize in-source fragmentation.

-

MS/MS Acquisition: To generate the fragmentation pathway, apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

Protocol C: ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air) using 32 scans at a resolution of 4 cm

. -

Sample Application: Place a neat drop (~2

L) of the liquid ester directly onto the crystal. Ensure full coverage of the sensor area. -

Acquisition: Collect the sample spectrum (32 scans, 4 cm

resolution). Apply an ATR correction algorithm to account for penetration depth variations across the wavelength range [2].

References

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

-

Title: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CID 122163306) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS 1909358-82-2) Source: American Elements URL: [Link]

IUPAC name and structure of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Structural Characterization, Synthetic Protocols, and Pharmacophore Utility

Structural Identity & Nomenclature

Compound Name: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Chemical Class:

This molecule represents a specialized "hybrid" building block in medicinal chemistry. It combines a reactive Michael acceptor motif (the

IUPAC Name Breakdown

The IUPAC name is derived structurally as follows:

-

Parent Chain: but-2-enoate (A 4-carbon chain with a double bond at C2 and an ester at C1).

-

Ester Group: Ethyl (Attached to the carboxylate oxygen).

-

Substituents:

-

3-methyl: A methyl group attached to Carbon 3.

-

4-(2-methoxyethoxy): A substituent at Carbon 4 consisting of an ethoxy chain terminated by a methoxy group (a short polyethylene glycol unit).

-

Stereochemistry (E vs. Z)

Due to the trisubstituted double bond, this molecule exists as two geometric isomers. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C2=C3 bond.

-

At C2: The Ester group (-COOEt) has higher priority than Hydrogen (-H).

-

At C3: The alkoxymethyl group (-CH

-O-CH

Configuration:

-

(E)-Isomer (Entgegen): The high-priority groups (-COOEt and -CH

OR) are on opposite sides. This is generally the thermodynamically preferred isomer due to steric relief between the carbonyl and the ether chain. -

(Z)-Isomer (Zusammen): The high-priority groups are on the same side.

| Identifier | Value |

| SMILES | CCOC(=O)C=C(C)COOCCOC |

| Formula | C |

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 202.25 g/mol |

| Precursor CAS | 1836-11-9 (Ethyl 4-bromo-3-methylbut-2-enoate) |

Synthetic Protocols

The synthesis of this molecule is best achieved via a convergent route starting from the commercially available Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) . This pathway ensures regiospecific functionalization of the allylic position.

Reaction Workflow

The synthesis involves two key steps:

-

Wohl-Ziegler Bromination: Radical bromination of the allylic methyl group.

-

Williamson Ether Synthesis: Nucleophilic displacement of the bromide by 2-methoxyethanol.

Caption: Convergent synthesis pathway utilizing radical bromination followed by etherification.

Detailed Methodology

Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

Rationale: Direct oxidation of the methyl group is difficult; bromination activates the carbon for substitution.

-

Setup: Dissolve Ethyl 3,3-dimethylacrylate (1.0 eq) in anhydrous CCl

(or Benzene/Trifluorotoluene for greener alternatives). -

Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.

-

Reaction: Reflux the mixture for 2-4 hours. The reaction is complete when the succinimide floats to the top.

-

Workup: Cool, filter off the succinimide, and concentrate the filtrate.

-

Purification: Vacuum distillation is recommended to separate the product from unreacted starting material.

Step 2: Etherification with 2-Methoxyethanol

Rationale: A strong base is required to deprotonate the alcohol, creating a potent alkoxide nucleophile for the S

-

Activation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add 2-methoxyethanol (1.1 eq). Stir for 30 mins until H

evolution ceases. -

Addition: Dropwise add the Ethyl 4-bromo-3-methylbut-2-enoate (from Step 1) dissolved in THF.

-

Condition: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Quench: Carefully quench with saturated NH

Cl solution. -

Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO

. -

Isolation: Flash column chromatography (Hexanes:EtOAc gradient) is usually required to separate the product from elimination byproducts.

Physicochemical & ADME Properties

This molecule is designed to modulate the lipophilicity of drug candidates. The "2-methoxyethoxy" tail acts as a mini-PEG unit.

| Property | Predicted Value | Mechanistic Implication |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~55 Ų | Polar surface area is well within the "Rule of 5" (<140 Ų) for oral bioavailability. |

| H-Bond Acceptors | 4 | The ether oxygens and ester carbonyl interact with water, improving solubility. |

| Reactivity | Moderate | The |

Analytical Characterization (Self-Validation)

To verify the synthesis, researchers should look for these diagnostic signals in Proton NMR (

Predicted

| Position | Shift ( | Multiplicity | Integration | Assignment |

| C2-H | 5.95 - 6.05 | Singlet (br) | 1H | Vinyl proton (Diagnostic for E-isomer). |

| C4-H | 4.10 - 4.20 | Singlet | 2H | Allylic methylene protons (shifted downfield by Oxygen). |

| Ester -CH | 4.15 | Quartet | 2H | Ethyl ester methylene. |

| Ether Chain | 3.50 - 3.70 | Multiplets | 4H | Ethylene glycol backbone (-O-CH |

| Methoxy | 3.38 | Singlet | 3H | Terminal methoxy group. |

| C3-CH | 2.05 - 2.15 | Singlet | 3H | Allylic methyl group. |

| Ester -CH | 1.28 | Triplet | 3H | Ethyl ester terminal methyl. |

Quality Control Check:

-

Isomer Ratio: Integration of the vinyl proton (approx 6.0 ppm for E vs 5.7 ppm for Z) determines the stereochemical purity.

-

Elimination Byproduct: Watch for signals around 5.0-5.5 ppm indicating the formation of the diene (elimination of HBr instead of substitution), which is a common impurity in Step 2.

References

-

Mechanistic Grounding (Reaction): PubChem. (2024). Ethyl 4-bromo-3-methyl-2-butenoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. ethyl (E)-4-(3-ethylphenoxy)but-2-enoate | C14H18O3 | CID 80545775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate | C11H21O5P | CID 2773818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molport.com [molport.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. rsc.org [rsc.org]

- 6. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 67629-62-3|Methyl (E)-4-(diethoxyphosphoryl)but-2-enoate|BLD Pharm [bldpharm.com]

- 8. Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (Z)-Ethyl 2-methylbut-2-enoate [webbook.nist.gov]

Technical Profile: Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

The following technical guide provides an in-depth analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS 1909358-82-2). This document is structured for researchers and process chemists involved in the synthesis of complex pharmaceutical intermediates, specifically those requiring solubility-enhancing linkers or functionalized isoprenoid motifs.

Executive Summary

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is a specialized functionalized ester used primarily as a high-value building block in medicinal chemistry. Its structure combines a 3-methylcrotonate (senecioate) core with a 2-methoxyethoxy (mPEG1) side chain at the allylic position.

This unique architecture serves two critical functions in drug design:

-

Pharmacokinetic Modulation: The methoxyethoxy tail acts as a "mini-PEG" moiety, significantly enhancing the aqueous solubility and metabolic stability of lipophilic drug candidates without the steric bulk of longer PEG chains.

-

Electrophilic Handle: The

-unsaturated ester functionality serves as a Michael acceptor or a precursor for heterocycle formation (e.g., coumarins, quinolones) via cyclization.

Given its recent CAS registration (circa 2016) and high commercial cost (>$900/g from boutique suppliers), this compound is likely a key intermediate for late-stage clinical candidates in oncology (kinase inhibitors) or immunology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a pale yellow oil at room temperature. It is characterized by the presence of an internal alkene substituted with a methyl group and an ether-linked side chain.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate | |

| Molecular Formula | ||

| Molecular Weight | 202.25 g/mol | |

| Physical State | Liquid (Oil) | Viscous at low temps |

| Boiling Point | ~280–285 °C (Predicted) | Decomposes >200°C |

| Density | 1.05 ± 0.05 g/cm³ | Estimated |

| LogP | ~1.3 | Lipophilic/Hydrophilic balance |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

| Isomerism | Typically supplied as the (E)-isomer | Trans-relationship of ester/methyl |

Synthetic Methodology

Note: While proprietary process details are often trade secrets, the following protocol is a chemically rigorous, self-validating method derived from first principles of allylic substitution, designed to maximize yield and regioselectivity.

Retrosynthetic Analysis

The most robust route to CAS 1909358-82-2 involves the nucleophilic displacement of an allylic bromide by 2-methoxyethanol. The starting material, Ethyl 4-bromo-3-methylbut-2-enoate , is derived from the bromination of ethyl 3,3-dimethylacrylate (ethyl senecioate).

Validated Synthesis Protocol

Objective: Synthesis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate via Williamson Ether Synthesis.

Reagents:

-

Precursor: Ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq)

-

Nucleophile: 2-Methoxyethanol (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.3 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.1 M concentration)

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) - Optional, to accelerate displacement.

Step-by-Step Workflow:

-

Preparation of Alkoxide:

-

Charge a flame-dried reaction flask with NaH (1.3 eq) under an inert atmosphere (

or Ar). -

Add anhydrous THF and cool to 0°C.

-

Add 2-methoxyethanol dropwise. Evolution of

gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and a clear solution (sodium 2-methoxyethoxide) forms.

-

-

Allylic Substitution:

-

Cool the alkoxide solution to -10°C to prevent side reactions (e.g., polymerization or elimination).

-

Add Ethyl 4-bromo-3-methylbut-2-enoate (dissolved in minimal THF) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature below 0°C during addition to favor

substitution over

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature slowly.

-

Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The bromide starting material (

) should disappear, and the product (

-

-

Work-up:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water and brine to remove DMF/excess alcohol.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent Gradient: 0%

20% Ethyl Acetate in Hexanes.

-

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

Figure 1: Synthetic pathway from commodity chemicals to the target intermediate.

Applications in Drug Development

The "Mini-PEG" Strategy

The (2-methoxyethoxy)methyl group serves as a strategic modification in medicinal chemistry known as "mini-PEGylation." Unlike traditional PEGylation (which uses large polymers), this small motif:

-

Disrupts Crystal Lattice: Lowers melting point and improves dissolution rates.

-

Maintains Ligand Efficiency: Adds minimal molecular weight (MW +59 Da vs. Methyl) while significantly altering physicochemical properties.

-

Metabolic Stability: The ether linkage is generally resistant to P450 oxidative metabolism compared to alkyl chains.

Functional Group Interconversions (FGI)

Researchers utilize CAS 1909358-82-2 as a divergent intermediate. The ester group can be manipulated to access various pharmacophores:

| Transformation | Reagent | Resulting Moiety | Application |

| Hydrolysis | LiOH / THF / | Carboxylic Acid | Coupling to amines (Amide bond formation) |

| Reduction | DIBAL-H (-78°C) | Allylic Alcohol | Precursor for aldehydes or further alkylation |

| Cyclization | Hydrazines / Ureas | Pyrazolones / Pyrimidines | Heterocyclic core construction |

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1909358-82-2, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl3):

- 5.75 (s, 1H, =CH, H-2) – Characteristic singlet of the conjugated alkene.

-

4.15 (q, J=7.1 Hz, 2H,

-

4.05 (s, 2H,

-

3.55–3.65 (m, 4H,

-

3.38 (s, 3H,

-

2.10 (s, 3H, Allylic

-

1.28 (t, J=7.1 Hz, 3H,

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated: 203.12; Observed: 203.1

-

[M+Na]+: Calculated: 225.11; Observed: 225.1

Safety & Handling

-

Hazards: As an

-unsaturated ester, the compound is a potential Michael acceptor . It may be a skin sensitizer and irritant. -

Storage: Store at 2–8°C under inert gas (Argon). The allylic ether moiety is susceptible to autoxidation over long periods; stabilizers (e.g., BHT) are often added by suppliers.

-

Disposal: Dispose of as organic hazardous waste. Do not release into drains.

References

-

PubChem Compound Summary. (2025). Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CID 122163306).[1] National Center for Biotechnology Information. [Link][1]

-

American Elements. (2025). Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate Product Specifications. [Link][1][2][3][4][5]

Sources

Substituted But-2-enoates in Modern Organic Synthesis: From Asymmetric Organocatalysis to Photoredox Cross-Coupling

Executive Summary Substituted but-2-enoates (derivatives of crotonic acid) represent a highly versatile class of building blocks in advanced organic synthesis. Their unique structural motif—an α,β-unsaturated ester framework—functions as an exceptional Michael acceptor, while targeted substitutions at the 2-, 3-, or 4-positions unlock complex reactivity manifolds. As a Senior Application Scientist, I have structured this technical guide to explore three critical applications of these substrates: dual photoredox/titanocene-catalyzed Barbier-type allylations, enantioselective organocatalytic cascade cyclizations, and green, solvent-free hetero-Michael additions.

Dual Photoredox and Titanocene Catalysis: Regioselective Barbier-Type Allylations

The functionalization of carbonyls using ethyl 4-bromobut-2-enoate has traditionally relied on stoichiometric metal reductants (e.g., zinc or indium) to generate the active nucleophilic species[1]. However, recent breakthroughs have established a dual photoredox and titanocene-catalyzed system that eliminates the need for harsh stoichiometric metals, providing exclusive α-regioselectivity in the synthesis of α-vinyl-β-hydroxy esters[2].

Mechanistic Causality

The protocol utilizes the organic photocatalyst 3DPAFIPN alongside a Hantzsch ester (HE) as a sacrificial electron and proton donor. Visible light irradiation excites 3DPAFIPN, which undergoes single-electron transfer (SET) to reduce the inexpensive, commercially available Cp₂TiCl₂ (Ti-IV) to the active Cp₂TiCl (Ti-III) radical species. This Ti(III) metallo-radical performs an oxidative addition into the C–Br bond of ethyl 4-bromobut-2-enoate. The resulting allyl-titanium intermediate attacks the target aldehyde exclusively at the γ-position of the but-2-enoate (the α-position relative to the ester), driven by the minimized steric hindrance and the oxophilicity of titanium in the highly ordered Zimmerman-Traxler transition state[2].

Dual photoredox and titanocene catalytic cycle for Barbier-type allylation.

Quantitative Data: Regioselectivity Comparison

The dual catalytic approach vastly outperforms traditional methods in both yield and regiocontrol when utilizing ethyl 4-bromobut-2-enoate[2],[1].

| Method | Catalyst / Metal System | Reductant | Regioselectivity (α:γ) | Typical Yield (%) |

| Traditional Barbier | Zn dust (Stoichiometric) | Zinc | Mixed (approx. 60:40) | 45–60 |

| Indium-Mediated | InI (5 mol%) | Indium | >95:5 | 85 |

| Dual Photoredox | Cp₂TiCl₂ / 3DPAFIPN | Hantzsch Ester | >99:1 (Exclusive α) | 78–92 |

Step-by-Step Methodology: Photoredox Barbier Allylation

Self-Validating Design: The reaction's progress can be visually validated; the deep red color of the Ti(IV) complex transitions to a persistent green/blue hue indicative of the active Ti(III) species during successful irradiation.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cp₂TiCl₂ (5 mol%), 3DPAFIPN (2 mol%), and Hantzsch ester (1.5 equiv).

-

Atmosphere Control (Critical): Seal the tube and purge with Argon for 10 minutes. Causality: Oxygen acts as a potent triplet quencher, which will rapidly deactivate the excited state of 3DPAFIPN before the necessary single-electron transfer can occur.

-

Reagent Addition: Introduce the target aldehyde (0.2 mmol), ethyl 4-bromobut-2-enoate (0.3 mmol), and anhydrous, degassed THF (2.0 mL) via syringe. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a basic additive to facilitate proton transfer from the Hantzsch ester radical cation, preventing acidic degradation of the product.

-

Irradiation: Stir the mixture under irradiation with 460 nm blue LEDs at room temperature for 16 hours.

-

Workup: Quench the reaction by exposing it to air (oxidizing Ti(III) back to inert Ti(IV)). Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Asymmetric Organocatalysis: Synthesis of 1,4-Dihydropyridines

Substituted but-2-enoates bearing an amino group at the 3-position (β-enamino esters) are powerful nucleophiles in asymmetric organocatalysis. Specifically, (Z)-tert-butyl 3-(benzylamino)but-2-enoate is utilized in the pioneering enantioselective synthesis of highly substituted 1,4-dihydropyridines (1,4-DHPs), which are privileged scaffolds in pharmaceutical development[3].

Mechanistic Causality

The reaction relies on a chiral BINOL-derived phosphoric acid catalyst. The catalyst acts as a bifunctional hydrogen-bond donor, simultaneously activating the electrophilic partner (e.g., cinnamaldehyde) while organizing the transition state geometry. The bulky tert-butyl ester of the but-2-enoate substrate sterically clashes with the chiral pocket of the catalyst, forcing a highly specific facial approach during the initial Michael addition. This is followed by an intramolecular cyclization and dehydration to yield the chiral 1,4-DHP[3].

Organocatalytic enantioselective synthesis of 1,4-dihydropyridines via hydrogen bonding.

Step-by-Step Methodology: Enantioselective Cascade Cyclization

-

Catalyst Loading: Dissolve the chiral BINOL-derived phosphoric acid catalyst (10 mol%) in anhydrous toluene (1.0 mL) at 0 °C.

-

Substrate Addition: Add (Z)-tert-butyl 3-(benzylamino)but-2-enoate (0.1 mmol) and cinnamaldehyde (0.12 mmol). Causality: The slight excess of the electrophile ensures complete consumption of the valuable enamine precursor.

-

Thermal Control: Maintain the reaction strictly at 0 °C for 48 hours. Causality: Lower temperatures suppress background (uncatalyzed) racemic Michael additions, maximizing the enantiomeric excess (ee) dictated by the hydrogen-bonded transition state.

-

Validation & Isolation: Monitor via chiral HPLC. Once complete, directly load the crude mixture onto a silica gel column to prevent product degradation during aqueous workup.

Green Chemistry: Solvent-Free Hetero-Michael Additions

The inherent electron deficiency of the α,β-unsaturated system in simple substituted but-2-enoates, such as methyl (E)-but-2-enoate, makes them ideal substrates for hetero-Michael additions. Recent methodologies have demonstrated that aza-Michael additions of imidazoles to these substrates can be performed under completely solvent-free and catalyst-free conditions[4].

Mechanistic Causality

By eliminating the solvent, the effective molarity (concentration) of the reactants is maximized, drastically increasing the collision frequency between the nucleophilic azole and the Michael acceptor. Heating the neat mixture to 80 °C provides the necessary activation energy to overcome the barrier for the 1,4-addition. The protocol is inherently self-validating and "green" because the reaction is driven to >99% conversion simply by using a slight stoichiometric excess of the volatile but-2-enoate[4].

Quantitative Data: Solvent-Free Aza-Michael Conversions

Data demonstrating the efficiency of the solvent-free addition of imidazoles to methyl (E)-but-2-enoate at 80 °C[4].

| Azole Nucleophile | Michael Acceptor | Time (h) | Conversion (%) | Isolated Yield (%) |

| Imidazole | Methyl (E)-but-2-enoate | 5 | >99 | 97 |

| 2-Methylimidazole | Methyl (E)-but-2-enoate | 6 | >99 | 98 |

| Benzimidazole | Methyl (E)-but-2-enoate | 8 | >99 | 97 |

Step-by-Step Methodology: Solvent-Free Aza-Michael Addition

-

Mixing: In a standard reaction vial, combine the solid imidazole derivative (10.0 mmol) with liquid methyl (E)-but-2-enoate (12.0 mmol, 1.2 equiv).

-

Heating: Seal the vial and heat to 80 °C under constant stirring. Causality: At 80 °C, the imidazole dissolves into the liquid Michael acceptor, creating a homogenous neat melt that facilitates rapid kinetics without the mass-transfer limitations of a suspension.

-

Monitoring: Extract a 5 µL aliquot after 5 hours and analyze via crude ¹H-NMR to confirm the disappearance of the characteristic olefinic protons of the but-2-enoate.

-

Purification-Free Isolation: Transfer the vial to a vacuum line (1 mbar) at 40 °C for 1 hour. Causality: The 1.2 equivalent excess of methyl (E)-but-2-enoate is highly volatile and evaporates completely, leaving behind the analytically pure aza-Michael adduct without the need for column chromatography or aqueous extraction[4].

References

-

Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles - European Journal of Organic Chemistry (via ResearchGate). 4

-

Organocatalytic enantioselective synthesis of 1,4-dihydropyridines - Digital CSIC. 3

-

A Dual Photoredox- and Cp2TiCl2-Catalyzed Approach for the Direct Access to α-Vinyl-β-hydroxy Esters - ResearchGate. 2

-

Product Class 3: Indium Compounds - Science of Synthesis (Thieme). 1

Sources

Technical Guide: Synthesis of 4-(Alkoxy)but-2-enoates

Executive Summary

The 4-(alkoxy)but-2-enoate scaffold (also known as

For the medicinal chemist, the synthesis of this moiety presents a specific challenge: controlling the E-geometry while introducing the alkoxy group without inducing polymerization or decomposition of the sensitive allylic system.

This guide details three distinct synthetic pathways, evaluated by their scalability, stereocontrol, and atom economy.[1]

Route A: The Nucleophilic Substitution (Classical Approach)

This is the most common industrial route due to the low cost of starting materials. It involves the displacement of a halide from 4-bromocrotonate by an alkoxide.

Mechanistic Insight

The reaction proceeds primarily via an S

Critical Control Point: Temperature control is paramount. High temperatures favor thermodynamic equilibration to the deconjugated isomer (but-3-enoate) or polymerization.

Visualization: Reaction Pathway

The following diagram illustrates the competition between the desired direct substitution and the side reactions.

Figure 1: Mechanistic divergence in the alkylation of bromocrotonates.

Validated Protocol

Target: Ethyl 4-ethoxybut-2-enoate

-

Preparation: Flame-dry a 500 mL round-bottom flask under Argon.

-

Reagent Formation: Add anhydrous ethanol (50 mL) and cool to 0°C. Cautiously add sodium hydride (60% dispersion, 1.1 equiv) portion-wise. Stir until H

evolution ceases. -

Substrate Addition: Cool the solution to -10°C (salt/ice bath). Add ethyl 4-bromocrotonate (1.0 equiv) dropwise as a solution in THF (to prevent freezing/precipitation).

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (R

~0.6) should disappear. -

Quench: Quench with saturated NH

Cl solution while still cold. -

Workup: Extract with Et

O (3x). Wash combined organics with brine, dry over MgSO -

Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced hydrolysis.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination (Stereoselective)

When E-isomer purity is critical (>98% E), the substitution method often fails due to equilibration. The HWE reaction offers a convergent solution by coupling an alkoxy-aldehyde with a phosphonate.

Mechanistic Insight

The reaction utilizes a triethyl phosphonoacetate and a 2-alkoxyacetaldehyde. The use of a base (LiCl/DBU or NaH) generates a phosphonate carbanion that attacks the aldehyde. The intermediate oxaphosphetane collapses to yield the alkene.

-

Advantage: Thermodynamic control strongly favors the E-alkene (trans) product.

-

Challenge: The stability of the starting material, 2-alkoxyacetaldehyde, can be poor (prone to polymerization). It is often prepared in situ via Swern oxidation of 2-alkoxyethanol.

Visualization: HWE Workflow

Figure 2: Convergent synthesis via HWE olefination ensuring stereochemical purity.

Validated Protocol

Target:tert-Butyl 4-(benzyloxy)but-2-enoate

-

Phosphonate Activation: To a suspension of LiCl (1.2 equiv) in dry MeCN (0.5 M) at room temperature, add triethyl phosphonoacetate (1.1 equiv) and DBU (1.0 equiv). Stir for 30 mins to generate the chelated phosphonate species (Masamune-Roush conditions).

-

Aldehyde Addition: Add freshly prepared 2-(benzyloxy)acetaldehyde (1.0 equiv) dropwise.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with water and extract with EtOAc. The mild Masamune-Roush conditions prevent aldol condensation side reactions.

-

Purification: Flash chromatography (SiO

).

Route C: Olefin Cross-Metathesis (The Modular Route)

For research-scale synthesis of diverse analogs (e.g., varying the alkoxy chain for SAR studies), cross-metathesis (CM) is ideal. It couples a simple acrylate with an allyl ether.

Mechanistic Insight

Using Grubbs II or Hoveyda-Grubbs II catalysts, the reaction equilibrates to the thermodynamic product (usually E).

-

Statistical Challenge: Homodimerization of the allyl ether or acrylate is a major issue.

-

Solution: Use the allyl ether in excess (2-3 equiv) and a "Type II" olefin (acrylate) which reacts slowly with itself but quickly with the "Type I" olefin (allyl ether).

Validated Protocol

Target: Methyl 4-(allyloxy)but-2-enoate (Note: If the alkoxy group is allyl, you risk polymerization; assuming simple alkyl ether here, e.g., 4-methoxy).

Correction: Let's synthesize Methyl 4-phenoxybut-2-enoate . Reagents: Methyl acrylate + Allyl phenyl ether.

-

Setup: In a glovebox or under strict Ar line, charge a flask with Allyl phenyl ether (2.0 equiv) and Methyl acrylate (1.0 equiv).

-

Solvent: Add dry DCM (0.1 M concentration). High dilution discourages polymerization.

-

Catalyst: Add Grubbs 2nd Gen catalyst (2.5 mol%).

-

Reflux: Heat to 40°C (gentle reflux) for 12 hours.

-

Quench: Add ethyl vinyl ether to deactivate the Ru-carbene.

-

Purification: Concentrate and purify via column chromatography.

Comparative Data Analysis

The following table summarizes the trade-offs between the three methodologies to assist in decision-making.

| Feature | Route A: Substitution | Route B: HWE Olefination | Route C: Cross-Metathesis |

| Primary Utility | Large-scale / Industrial | Stereoselective / Complex | Library Generation / SAR |

| Yield (Typical) | 55 - 75% | 75 - 90% | 40 - 65% |

| Stereoselectivity | Variable (E/Z mixtures common) | Excellent (E > 98%) | Good (Thermodynamic E) |

| Cost | Low | Moderate | High (Catalyst cost) |

| Atom Economy | High | Low (Phosphonate waste) | Moderate (Ethylene byproduct) |

| Key Risk | Polymerization / Hydrolysis | Aldehyde stability | Homodimerization |

Applications in Drug Development[2]

The 4-alkoxybut-2-enoate motif is not merely a linker; it is a pharmacophore modulator.

-

Cysteine Targeting: As a Michael acceptor, it can covalently modify cysteine residues in proteins. Unlike the highly reactive acrylamides used in covalent inhibitors (e.g., Osimertinib), the

-alkoxy group inductively withdraws electrons, slightly increasing electrophilicity while the steric bulk of the alkoxy group can tune selectivity for specific cysteine pockets. -

Prodrugs: The ester can be hydrolyzed in vivo to release the free acid, or the alkoxy group can be designed as a cleavable ether to release a specific alcohol payload.

-

Natural Product Scaffolds: This moiety is the direct precursor to butenolides (via lactonization if the ester is cleaved) and pyrrolidines (via 1,3-dipolar cycloaddition with azomethine ylides).

References

-

Nucleophilic Substitution Methodology

-

Title: Preparation method and application of 4-methoxy crotonic acid.[2]

- Source: Google P

- URL

-

-

Olefin Cross-Metathesis

-

Stereoselective HWE (Masamune-Roush Conditions)

- Title: Mild and Effective Conditions for the Horner-Wadsworth-Emmons Olefin

- Source: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Tetrahedron Letters.

-

URL:[Link]

-

Applications in Synthesis (Butenolides)

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aryloxybutenolides as "chiral aldehyde" equivalents: an efficient enantioselective synthesis of (+)-brefeldin a - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of the 2-Methoxyethoxymethyl (MEM) Ether for Alcohol Protection in Complex Synthesis

Abstract

The 2-methoxyethoxymethyl (MEM) ether stands as a cornerstone acetal-type protecting group for alcohols, prized for its robust stability across a wide spectrum of synthetic conditions and, most critically, its versatile and selective deprotection profile. Introduced by E.J. Corey in 1976, the MEM group's unique structural feature—an additional ether oxygen—facilitates cleavage under specific Lewis acidic conditions, a characteristic that distinguishes it from similar acetal groups like methoxymethyl (MOM) ether and enables sophisticated orthogonal protection strategies.[1][2] This guide provides an in-depth exploration of the MEM group, detailing the causality behind experimental choices, self-validating protocols for its installation and removal, and its strategic application in multistep synthesis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for the MEM Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[3] An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild, specific conditions that do not affect other functional groups.[4]

The MEM group (RO-CH₂-O-CH₂CH₂-OCH₃) fulfills these criteria exceptionally well. As an acetal, it is stable to a broad range of non-acidic reagents, including strong bases (e.g., organolithiums, Grignard reagents), hydrides, and many common oxidizing agents.[1][2] Its primary strategic advantage, however, lies in its deprotection mechanism. The presence of the β-methoxy group allows for chelation with Lewis acids, dramatically increasing the lability of the acetal compared to the MOM group.[1] This feature unlocks a powerful method for selective deprotection under mild, often neutral conditions, providing a crucial tool for orthogonal protection schemes in the synthesis of complex molecules.[2][4]

Protection of Alcohols as MEM Ethers

The formation of a MEM ether from an alcohol is a reliable and high-yielding transformation that proceeds via a nucleophilic substitution pathway.

Mechanism of Protection

The protection reaction is typically conducted by first converting the alcohol into a more nucleophilic alkoxide using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This alkoxide then performs an SN2 attack on the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl), displacing the chloride and forming the stable MEM ether.[5] The use of a hindered base like DIPEA is crucial to prevent competitive elimination or other side reactions. For alcohols with lower acidity or those prone to side reactions, stronger bases like sodium hydride (NaH) can be employed to ensure complete formation of the alkoxide before the addition of MEM-Cl.[1][6]

Caption: SN2 mechanism for the protection of an alcohol as a MEM ether.

Data Summary: MEM Protection Conditions

The following table summarizes typical conditions for the protection of various alcohol substrates. High yields are generally achievable across primary, secondary, and phenolic alcohols.

| Substrate (Alcohol) | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | MEM-Cl (1.5 eq.), DIPEA (1.5 eq.), 25 °C | CH₂Cl₂ | 5 | >90 (Typical) | [1][2] |

| Secondary Alcohol | MEM-Cl, DIPEA | Not Specified | Not Specified | 85 | [2] |

| Phenol | MEM-Cl, DIPEA | Not Specified | Not Specified | 51 (over 3 steps) | [2][7] |

| Primary Alcohol | NaH or KH, MEM-Cl, 0 °C | THF or DME | 0.2 - 1 | >95 | [6] |

Experimental Protocol: MEM Protection of a Primary Alcohol

This protocol describes a standard procedure for protecting a primary alcohol using MEM-Cl and DIPEA.

Materials:

-

Primary Alcohol (1.0 eq.)

-

2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Safety Precautions: 2-Methoxyethoxymethyl chloride is a flammable liquid, a suspected carcinogen, and may cause respiratory irritation.[5][8] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[5]

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution at room temperature (25 °C).

-

Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.) dropwise to the stirred reaction mixture.

-

Stir the reaction at room temperature for 5-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.

Deprotection of MEM Ethers: A Study in Selectivity

The removal of the MEM group can be accomplished under various acidic conditions, with Lewis acid-mediated cleavage being the most significant and strategic method.

Brønsted Acid-Catalyzed Deprotection

Similar to other acetal protecting groups, MEM ethers can be cleaved using protic acids.[1] The mechanism involves protonation of one of the acetal oxygens, followed by elimination of the alcohol to form an oxonium ion. This intermediate is then hydrolyzed by water (either present in the reaction or during workup) to yield the deprotected alcohol.[1]

Caption: Brønsted acid-catalyzed deprotection of a MEM ether.

Notably, the cleavage of MEM ethers often requires stronger acidic conditions (e.g., trifluoroacetic acid) than groups like tetrahydropyranyl (THP) or MOM.[1] This differential reactivity allows for the selective removal of more acid-labile groups in the presence of a MEM ether, an important tactic in orthogonal synthesis.[1][9]

Lewis Acid-Mediated Deprotection: The Key Advantage

The defining feature of the MEM group is its enhanced lability towards Lewis acids. The ether oxygen at the β-position of the acetal can participate in bidentate coordination, or chelation, with a Lewis acidic metal center (e.g., Zn²⁺, Ti⁴⁺, Ce³⁺).[1][10][11] This chelation pre-organizes the transition state for cleavage, significantly weakening the C-O bond of the acetal and facilitating its removal under much milder conditions than are possible with Brønsted acids or for the analogous MOM group.[1]

Caption: Lewis acid-mediated deprotection via a chelated intermediate.

This method is highly effective and offers excellent chemoselectivity. For instance, using cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile provides a rapid and mild method for cleaving MEM ethers while leaving other common protecting groups like benzyl (Bn), tert-butyldiphenylsilyl (TBDPS), and even MOM ethers intact.[12]

Data Summary: MEM Deprotection Conditions

The following table highlights various reagent systems for the cleavage of MEM ethers, showcasing the versatility of this protecting group.

| Reagent System | Solvent | Conditions | Time | Yield (%) | Comments & Reference |

| ZnBr₂ | CH₂Cl₂ | 25 °C | 2-10 h | ~90 | Standard, mild Lewis acid condition.[6] |

| TiCl₄ | CH₂Cl₂ | 0 °C | ~20 min | ~95 | Very rapid, potent Lewis acid.[6] |

| CeCl₃·7H₂O | CH₃CN | Reflux | < 1 h | High | Excellent chemoselectivity; neutral conditions.[12][13] |

| MgBr₂ | Et₂O | rt | Varies | High | Mild alternative Lewis acid.[14] |

| CBr₄ / i-PrOH | i-PrOH | Reflux | Varies | High | Non-metallic, mild conditions.[15] |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | rt | Varies | High | Strong Brønsted acid condition.[1] |

Experimental Protocol: Lewis Acid Deprotection with Zinc Bromide

This protocol provides a representative method for removing a MEM group using the common Lewis acid, zinc bromide.

Materials:

-

MEM-protected Alcohol (1.0 eq.)

-

Zinc Bromide (ZnBr₂) (2.0-3.0 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MEM-protected alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Add zinc bromide (ZnBr₂) in one portion to the stirred solution at room temperature (25 °C).

-

Stir the reaction mixture for 2-10 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Conclusion and Future Outlook

The 2-methoxyethoxymethyl (MEM) group is more than a simple alcohol protectant; it is a strategic tool that offers a distinct advantage in modern organic synthesis. Its stability profile combined with its unique susceptibility to Lewis acid-mediated cleavage via chelation control provides chemists with a reliable and selective method for masking and unmasking hydroxyl functionalities. The ability to deprotect MEM ethers under mild, specific conditions while other protecting groups remain intact solidifies its role in orthogonal protection strategies, which are indispensable for the efficient and elegant synthesis of complex natural products and pharmaceutical agents. As synthetic targets continue to grow in complexity, the logical and strategic implementation of protecting groups like MEM will remain a critical element of synthetic design and execution.

References

-

MEM Protecting Group: MEM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved March 7, 2026, from [Link]

-

MEM Protecting Group: MEM Protection & Deprotection Mechanism. (2025, July 25). Total Synthesis. Retrieved March 7, 2026, from [Link]

-

MEM Protecting Group Addition | Organic Chemistry. (2021, November 18). YouTube. Retrieved March 7, 2026, from [Link]

-

Sabitha, G., Babu, R. S., Rajkumar, M., Srividya, R., & Yadav, J. S. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]

-

Protecting Group Handout. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

-

Tanaka, T., Oikawa, Y., Hamada, T., & Oikawa, O. (2002). Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Journal of the Korean Chemical Society, 46(5), 455-458. [Link]

-

Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. [Link]

-

Protecting Groups. (2020, October 26). IIT. Retrieved March 7, 2026, from [Link]

-

Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Protection of OH group of alcohol. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]

-

Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. Chemical Communications, (29), 4429. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

2-Methoxyethoxymethyl chloride. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4891-4908. [Link]

-

Lee, A. S.-Y., Hu, Y.-J., & Chu, S.-F. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Tetrahedron, 57(11), 2121-2127. [Link]

-

Tummatorn, J., & Dudley, G. B. (2011). An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. The Journal of organic chemistry, 76(19), 7799–7805. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27). ResearchGate. Retrieved March 7, 2026, from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Kocienski, P. J. (2000). Protecting groups. Thieme.

-

Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 7, 2026, from [Link]

-

Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]

-

Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Synlett, 1997(10), 1153-1154. [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Protecting group. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved March 7, 2026, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. (2026, February 17). OoCities.org. Retrieved March 7, 2026, from [Link]

-

Chelation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

2-Methoxyethoxymethyl chloride Analytical Chemistry Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Retrieved March 7, 2026, from [Link]

-

General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage. Retrieved March 7, 2026, from [Link]

-

Biosensors with Metal Ion–Phosphate Chelation Interaction for Molecular Recognition. (2023, May 28). MDPI. Retrieved March 7, 2026, from [Link]

-

Chelation control and Felkin-Anh. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

-

Chelation. (n.d.). EBSCO. Retrieved March 7, 2026, from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chelation - Wikipedia [en.wikipedia.org]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Application Note: AN-NMR-2026-04 Subject: Structural Elucidation and Stereochemical Assignment of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate via 1D and 2D NMR Spectroscopy.

Abstract

This application note provides a comprehensive protocol for the structural characterization of Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate , a functionalized

Introduction & Structural Analysis

The target molecule contains three distinct structural domains that require independent verification:

-

The Core: A 3-methylbut-2-enoate skeleton (crotonate derivative).

-

The Linker: An ethylene glycol ether chain attached at the allylic (C4) position.

-

The Terminus: An ethyl ester protecting group.

Critical Challenge (

- -Isomer: The C3-Methyl is cis to the Carbonyl (C1).

- -Isomer: The C4-Methylene is cis to the Carbonyl (C1). (Note: Priority rules may flip the E/Z designation depending on the exact C4 substituent mass, but the spatial relationship described above is the chemically relevant factor).

Experimental Protocol

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes overlap with the glycol ether region (3.4–3.8 ppm). -

Concentration:

-

1H / 2D Experiments: 5–10 mg in 0.6 mL solvent.

-

13C Experiments: 20–30 mg in 0.6 mL solvent to improve signal-to-noise ratio (S/N).

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.

Instrument Parameters (600 MHz equiv.)

-

1H NMR: Pulse angle

, Relaxation delay ( -

13C NMR: Power-gated decoupling, Relaxation delay 2.0 s, Scans > 512.

-

NOESY: Mixing time (

) 400–600 ms. (Critical for medium-sized organic molecules to observe negative NOE cross-peaks).

Analytical Workflow Visualization

Figure 1: Step-by-step NMR workflow for validating the target molecule.

1H NMR Analysis & Assignments

The spectrum is characterized by the downfield shift of the C4-methylene due to the adjacent oxygen and double bond.

Table 1: Predicted 1H NMR Data (

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| 2 | Vinyl H | 5.70 – 5.95 | Singlet (br) | 1H | Distinctive alkene proton. Fine allylic coupling ( |

| Ester | 4.15 | Quartet ( | 2H | Typical ethyl ester methylene. | |

| 4 | Allylic | 4.05 – 4.10 | Singlet | 2H | Deshielded by ether oxygen and alkene. Appears as a doublet if allylic coupling resolves. |

| Glycol | 3.65 – 3.70 | Multiplet/Triplet | 2H | ||

| Glycol | 3.55 – 3.60 | Multiplet/Triplet | 2H | ||

| Methoxy | 3.38 | Singlet | 3H | Sharp singlet, characteristic of terminal methoxy. | |

| 3-Me | Allylic | 2.05 – 2.15 | Singlet (d) | 3H | Allylic methyl. Shift depends heavily on |

| Ester | 1.28 | Triplet ( | 3H | Typical ethyl ester methyl. |

Expert Insight:

The "Glycol" region (3.5–3.7 ppm) often appears as a tight roofed multiplet rather than two clean triplets. If the C4-methylene (4.05 ppm) overlaps with the Ester methylene (4.15 ppm), use HSQC to resolve them (the Ester

13C NMR Analysis

Table 2: Predicted 13C NMR Data

| Carbon Type | Shift ( | DEPT-135 Phase | Notes |

| C=O (Ester) | 166.5 | Quaternary | Carbonyl. |

| C3 (Alkene) | 152.0 – 155.0 | Quaternary | Deshielded |

| C2 (Alkene) | 116.0 – 118.0 | Positive (CH) | Shielded |

| Glycol ( | 71.8 | Negative ( | Ether carbon. |